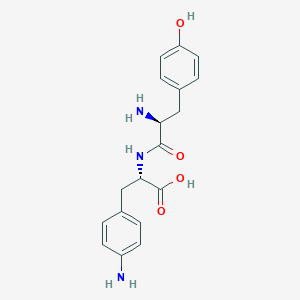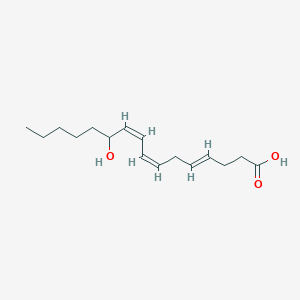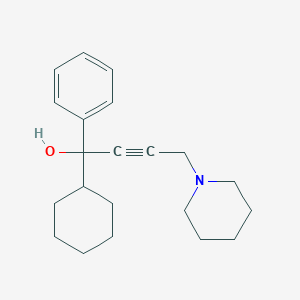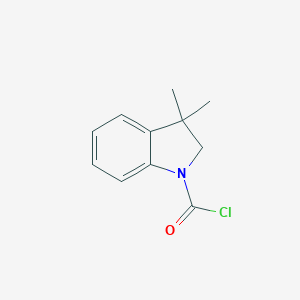
8-ヒドロキシベンタゾン
説明
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, also known as 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
除草活性
8-ヒドロキシベンタゾンは、主に除草剤として知られています。ベンゾチアジアジノン系に属し、大豆、トウモロコシ、稲などの様々な作物における広葉雑草の防除に使用されています。その作用機序は、葉緑体の電子伝達を阻害することで光合成を阻害することです。 研究者は、雑草管理システムにおけるその有効性、選択性、および環境への影響を調査してきました。 .
土壌における結合残留物の生成
研究では、8-ヒドロキシベンタゾンの土壌腐植質との結合挙動が調査されています。Myceliophthora thermophila由来のラッカーゼなどの酸化還元触媒は、土壌中の8-ヒドロキシベンタゾンの変換に重要な役割を果たしています。特に、酸化マンガン(IV)(δ-MnO₂)は、結合過程を効率的に触媒することが判明しました。 これらの相互作用を理解することは、農業土壌における8-ヒドロキシベンタゾンの運命と残留性を評価するのに役立ちます。 .
大豆品種における代謝
大豆では、ベンタゾン(8-ヒドロキシベンタゾンを含む)に対する耐性の違いは、特定の代謝物を生成する能力に関係しています。耐性のある品種は、6-ヒドロキシベンタゾンと8-ヒドロキシベンタゾン両方の抱合体を生成しますが、感受性のある品種は、主に未確認の代謝物を生成します。 この研究は、大豆における除草剤耐性の遺伝的基盤について明らかにしています。 .
環境運命と分解
科学者は、様々な環境条件下における8-ヒドロキシベンタゾンの分解経路を調査してきました。pH、温度、微生物活性などの要因は、土壌や水中のその残留性に影響を与えます。 その運命を理解することは、持続可能な除草剤の使用とリスク評価の指針となります。 .
分析方法
8-ヒドロキシベンタゾンを検出および定量するための感度が高く信頼性の高い分析方法の開発は不可欠です。 研究者は、液体クロマトグラフィー(LC)、ガスクロマトグラフィー(GC)、質量分析(MS)などの技術を探索し、環境試料や農産物中の存在量を測定してきました。 .
生態毒性影響
研究では、水生植物、藻類、魚類など、非標的生物に対する8-ヒドロキシベンタゾンの影響が評価されています。 その毒性と潜在的な生態リスクを評価することで、規制上の決定を下し、持続可能な農薬管理を促進することができます。 .
作用機序
Target of Action
8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species . The compound’s primary targets are the plant species that are susceptible to its herbicidal properties .
Mode of Action
The mode of action of 8-Hydroxybentazon involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized . Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15% . This differential metabolism is a key aspect of the compound’s mode of action .
Biochemical Pathways
The biochemical pathways affected by 8-Hydroxybentazon involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon, are formed . These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound .
Pharmacokinetics
The pharmacokinetics of 8-Hydroxybentazon involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant
Result of Action
The result of the action of 8-Hydroxybentazon is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound .
生化学分析
Cellular Effects
It is known that the compound is a metabolite of Bentazon, a selective post-emergence herbicide . The tolerance of certain soybean genotypes to Bentazon is linked to their ability to form both the 6- and 8-Hydroxybentazon conjugates
Metabolic Pathways
8-Hydroxybentazon is involved in the metabolic pathways of Bentazon degradation
特性
IUPAC Name |
8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLUCLOKVGHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209140 | |
| Record name | 8-Hydroxybentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60374-43-8 | |
| Record name | 8-Hydroxybentazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxybentazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxybentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYBENTAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-Hydroxybentazon in the metabolism of the herbicide bentazon?
A1: 8-Hydroxybentazon is a key metabolite in the degradation pathway of the herbicide bentazon. Studies have shown that tolerant soybean genotypes primarily detoxify bentazon by converting it to glycosyl conjugates of 6- and 8-hydroxybentazon. [] This suggests that the formation of 8-hydroxybentazon is a detoxification step in plants tolerant to bentazon.
Q2: How does 8-Hydroxybentazon interact with soil components?
A2: 8-Hydroxybentazon demonstrates a strong affinity for soil components, particularly humic substances. Research indicates that this binding process is significantly influenced by the presence of metal oxides in the soil, specifically manganese(IV) oxide. [] This strong adsorption to soil organic matter suggests a potential for reduced bioavailability and leaching of the parent herbicide, bentazon.
Q3: What is the mechanism behind the binding of 8-Hydroxybentazon to soil organic matter?
A3: Studies using the fungus Phanerochaete chrysosporium and the enzyme laccase, both known to play a role in the degradation of organic compounds, have shed light on the binding mechanism. 8-Hydroxybentazon is converted into a dimeric derivative by these agents. [] This dimer, along with the monomeric form of 8-hydroxybentazon, are believed to be key players in the formation of bound residues with humic substances in the soil.
Q4: Are there any known abiotic factors influencing the transformation of 8-Hydroxybentazon in soil?
A4: Yes, the presence of metal oxides, particularly manganese(IV) oxide, has been identified as a crucial factor in the transformation of 8-hydroxybentazon in soil. [] This abiotic catalyst facilitates the binding of 8-hydroxybentazon to soil humic substances, contributing to its immobilization and potential detoxification.
Q5: What analytical techniques are employed for the detection and quantification of 8-Hydroxybentazon in environmental samples?
A5: Liquid chromatography coupled with high-flow pneumatically assisted electrospray mass spectrometry (LC-MS) has proven to be an effective technique for identifying and quantifying 8-hydroxybentazon in environmental water samples. [] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of 8-hydroxybentazon.
Q6: What are the implications of 8-Hydroxybentazon formation for the persistence of bentazon in the environment?
A6: The formation of 8-hydroxybentazon and its subsequent binding to soil organic matter can significantly influence the persistence and fate of bentazon in the environment. While the mineralization of bound bentazon residues is a slow process, [] the formation of these bound residues can reduce the bioavailability and leaching potential of the herbicide, ultimately impacting its long-term environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)












